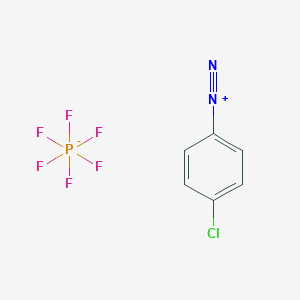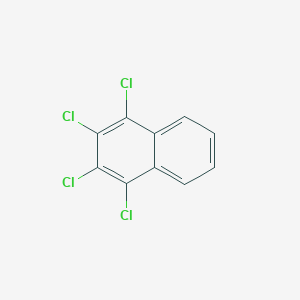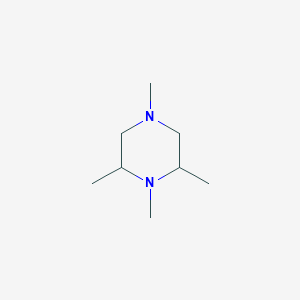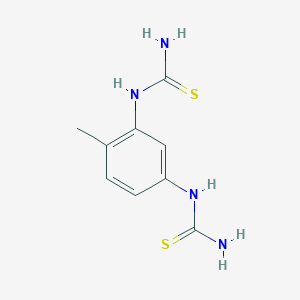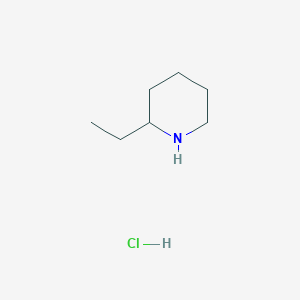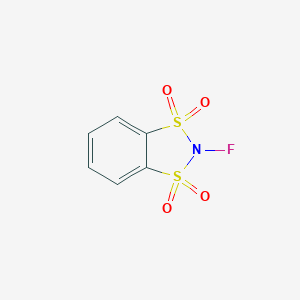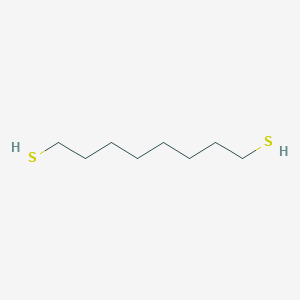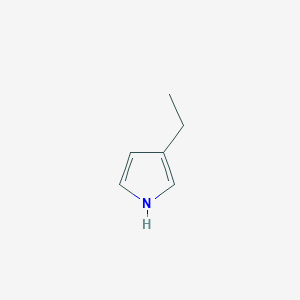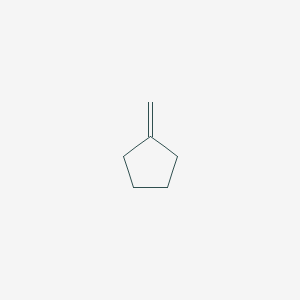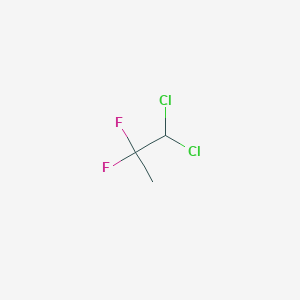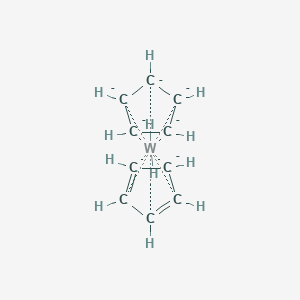
Cyclopenta-1,3-diene;tungsten(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta-1,3-diene;tungsten(2+) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is composed of cyclopenta-1,3-diene and tungsten(2+) and has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Catalysis and Material Synthesis
Tungsten-based catalysts, including those incorporating cyclopenta-1,3-diene structures, are pivotal in the metathesis of functionalized olefins. These catalysts facilitate the synthesis of complex molecular structures, such as cross-linked polydicyclopentadienes, which have applications in materials science and engineering. Aryloxy complexes of tungsten have been synthesized and applied to the metathesis of non-functionalized and functionalized olefins, showcasing the versatility and efficiency of tungsten in catalysis. The ability to control the product outcome, whether linear or cross-linked polymers, by adjusting the cocatalyst and substituents on the aryloxide ligands, highlights the intricate control achievable with tungsten-based catalysts in polymer synthesis (Lefebvre et al., 1995).
Advanced Materials and High-Temperature Applications
Tungsten and its alloys are renowned for their exceptional mechanical properties, such as high strength, yield point, and resistance to creep, making them suitable for high-temperature applications. These materials are processed through powder metallurgy methods, including die pressing or isostatic pressing, followed by sintering to achieve high density. Such processes are essential for producing components used in aerospace, military, and nuclear reactor applications, where material performance under extreme conditions is critical (Senthilnathan et al., 2017).
Environmental and Photocatalytic Applications
Surface modification or doping of tungsten trioxide (WO3) has been explored to enhance its photocatalytic activity for the degradation of organic pollutants in wastewaters. Tungsten trioxide, known for its strong absorption of the solar spectrum, can be modified to improve its photocatalytic efficiency, demonstrating the potential of tungsten-based materials in environmental applications (Singh et al., 2016).
Recycling and Sustainability of Tungsten Materials
The recycling of tungsten carbide scrap metal is crucial for sustaining the tungsten industry, given its strategic importance and the unique properties of tungsten carbides. Different recycling methods, such as direct, indirect, and semi-direct processes, have been developed to recover tungsten from cemented carbides efficiently. These recycling efforts are integral to minimizing environmental impact and ensuring the availability of tungsten for future applications (Shemi et al., 2018).
Safety and Hazards
Cyclopenta-1,3-diene is flammable and its vapors can form explosive mixtures with air . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . The specific safety and hazards associated with “Cyclopenta-1,3-diene;tungsten(2+)” are not detailed in the retrieved sources.
作用機序
Target of Action
The primary target of Cyclopenta-1,3-diene;tungsten(2+) is the cyclopentadienyl anion (Cp−) . This anion is an important ligand in cyclopentadienyl complexes in organometallic chemistry . The cyclopentadienyl ligands form a wide array of organometallic compounds exhibiting different formulations .
Mode of Action
Cyclopenta-1,3-diene;tungsten(2+) interacts with its targets through the formation of organometallic complexes . These complexes are often stable and chemically inert, making them popular and indispensable catalysts in a plethora of organic transformations .
Biochemical Pathways
It’s known that cyclopentadienyl ligands are involved in a variety of chemical transformations, suggesting that they may influence multiple biochemical pathways .
Result of Action
The molecular and cellular effects of Cyclopenta-1,3-diene;tungsten(2+) are largely dependent on the specific organometallic complexes it forms and the biochemical pathways it influences . As a catalyst, it could facilitate various chemical transformations, potentially leading to changes in cellular processes.
Action Environment
The action, efficacy, and stability of Cyclopenta-1,3-diene;tungsten(2+) can be influenced by various environmental factors. For instance, the formation of its organometallic complexes could be affected by factors such as temperature, pH, and the presence of other chemical species . Additionally, its stability and reactivity could be influenced by the presence of oxidizing or reducing agents.
特性
IUPAC Name |
cyclopenta-1,3-diene;tungsten(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.W/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZQNZFRKNOSAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[W+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10W |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

